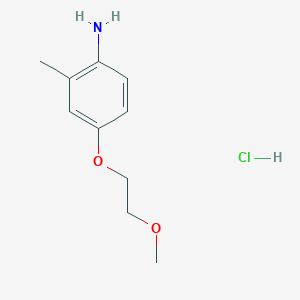
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
Synthesis Analysis
In the last several years, a lot of reviews concerning specific methods of piperidine synthesis1. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed1.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction1.
Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone” would depend on its specific structure. For example, 1-(4-aminopiperidin-1-yl)ethan-1-one has a molecular formula of C7H14N2O and a formula weight of 142.198863.Applications De Recherche Scientifique
-
Protein Kinase B (PKB or Akt) Inhibitors
- Scientific Field: Medical Chemistry
- Application Summary: Compounds containing 4-amino-4-benzylpiperidines, which are similar to the compound you mentioned, have been used in the development of inhibitors for Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival, and its signaling is frequently deregulated in cancer .
- Methods of Application: The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results: Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
-
Pharmaceutical Applications
- Scientific Field: Pharmacology
- Application Summary: Piperidines, which include the compound you mentioned, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Synthesis of Anticancer Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: Spirooxindolopyrrolidine-embedded piperidinone 1, a compound similar to the one you mentioned, has potential anticancer activity .
- Methods of Application: The compound was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
- Results: The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
-
Synthesis of Anti-depressant Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: The synthesis of anti-depressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Synthesis of 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
- Scientific Field: Organic Chemistry
- Application Summary: 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is a compound that can be synthesized for various applications in organic chemistry .
- Methods of Application: The specific methods of synthesis would depend on the desired application and would typically involve various organic chemistry techniques .
- Results: The resulting compound could be used in a variety of applications, depending on the specific needs of the research .
Safety And Hazards
The safety and hazards of a compound would also depend on its specific structure. For example, 1-(4-aminopiperidin-1-yl)ethan-1-one is harmful if swallowed3.
Orientations Futures
The future directions of research on piperidine derivatives are likely to continue focusing on the development of new synthesis methods, the discovery of new pharmacological applications, and the improvement of existing drugs1.
Please note that the information provided here is based on the general characteristics of piperidine derivatives and may not directly apply to “1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone”. For more accurate information, further research and experimentation would be needed.
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRFQOBCRHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664197 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
CAS RN |
497177-66-9 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)





![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)



![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)